N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-butylaniline is an organic compound featuring a benzotriazole moiety linked via a methylene group to a 4-butylaniline backbone. Benzotriazole derivatives are widely recognized for their roles in coordination chemistry, corrosion inhibition, and organic synthesis due to their nitrogen-rich aromatic structure, which can act as a ligand or directing group in metal-catalyzed reactions .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-butylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-3-6-14-9-11-15(12-10-14)18-13-21-17-8-5-4-7-16(17)19-20-21/h4-5,7-12,18H,2-3,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRQZKFRAIVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline typically involves the reaction of 1H-1,2,3-benzotriazole with 4-butylaniline in the presence of a suitable base and solvent. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors, UV stabilizers, and polymer additives.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-butylaniline: Contains a benzotriazole group (three nitrogen atoms in a fused aromatic ring) attached to 4-butylaniline. The benzotriazole moiety may act as a monodentate or bidentate ligand.
- N-(4-Methoxybenzylidene)-4-butylaniline : A Schiff base with a methoxy-substituted benzylidene group. The imine (C=N) and methoxy groups enable coordination to metals and modulate electronic properties.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group (hydroxy and amide functionalities), facilitating C–H bond activation in catalysis.
Physicochemical Properties
| Compound | Physical State | Melting/Boiling Point | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | Likely solid | Not reported | Moderate in organics | Benzotriazole, aniline |
| N-(4-Methoxybenzylidene)-4-butylaniline | Yellow liquid | Not reported | Lipophilic | Schiff base, methoxy |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Crystalline | Determined via X-ray | Polar solvents | Amide, hydroxyl |
Research Findings and Challenges
- Synthesis: The benzamide derivative in was synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, confirmed by NMR and X-ray analysis. Analogous methods may apply to the benzotriazole compound.
- Structural Analysis : SHELX software () is critical for crystallographic refinement, as demonstrated in . This tool could aid in elucidating the main compound’s structure.
- Safety Gaps: Limited data on the benzotriazole derivative’s toxicity necessitate further toxicological studies.
Biological Activity
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 252.31 g/mol. The structural features include a benzotriazole moiety which is known for its diverse biological properties.
Research indicates that compounds containing the benzotriazole structure often exhibit antimicrobial , antioxidant , and anticancer activities. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in bacterial metabolism.
- Membrane Disruption : Some studies suggest that such compounds can disrupt bacterial membranes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to their cytotoxic effects.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to scavenge free radicals.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests potential for use in treating resistant infections.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on human cancer cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via ROS generation.
Q & A
Q. What are the standard synthetic routes for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-butylaniline, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of 4-butylaniline with 1H-benzotriazole derivatives under nucleophilic substitution conditions. Key parameters include temperature control (0–6°C for intermediates to prevent decomposition) , anhydrous solvents (e.g., DMF or acetonitrile), and stoichiometric precision. Click chemistry via copper-catalyzed azide-alkyne cycloaddition has also been effective for similar triazole-containing compounds, achieving >75% yields when reactions are conducted under inert atmospheres . Microwave-assisted synthesis (80–100°C, 30–60 min) can further enhance yield and purity by minimizing side reactions.
Q. Which spectroscopic and analytical methods are most effective for structural confirmation of this compound?
- NMR : 1H/13C NMR in DMSO-d6 identifies benzotriazole protons (δ 7.5–8.3 ppm) and butyl chain methylene signals (δ 1.2–1.6 ppm) .
- HRMS-ESI : Confirms molecular ion peaks with <2 ppm mass error.
- IR Spectroscopy : Detects N-H stretches (~3200 cm⁻¹) and C-N vibrations (1350–1500 cm⁻¹) .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values.
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
Solubility limitations can be mitigated using co-solvents (e.g., DMSO ≤1% v/v), cyclodextrin inclusion complexes, or structural derivatization. Introducing polar groups (e.g., hydroxyl or carboxyl) to the butyl chain or benzotriazole moiety improves hydrophilicity without compromising bioactivity . For in vitro assays, sonication (30–60 sec) and warm water baths (37°C) enhance dissolution.
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in benzotriazole derivatives like this compound?
High-resolution X-ray diffraction (≤0.8 Å) with SHELXL refinement is critical for resolving polymorphism or twinning . For ambiguous electron density, dual-space recycling in SHELXD combined with iterative model rebuilding (Olex2 or Coot) improves accuracy. Comparative analysis using Mercury CSD identifies prevalent packing motifs and validates hydrogen-bonding networks . Report temperature-dependent data (e.g., 100 K vs. room temperature) to account for thermal motion effects.
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to screen against target enzymes (e.g., CYP51 for antifungal activity) .
- MD Simulations : Run >100 ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔG binding . Cross-validate results with experimental IC50/Ki values from enzyme inhibition assays.
Q. What methodological approaches resolve contradictions in reported bioactivity data across studies?
- Standardized Protocols : Follow CLSI guidelines (e.g., M27-A3 for antifungal assays) to minimize inter-lab variability .
- Compound Integrity Checks : Monitor stability via HPLC (72h at 37°C in assay media) .
- Orthogonal Assays : Combine fluorescence-based and colorimetric readouts (e.g., resazurin vs. MTT).
- Meta-Analysis : Use multivariate statistics to identify confounding variables (e.g., serum protein binding).
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Side-Chain Modifications : Synthesize analogs with varied alkyl chain lengths (propyl, pentyl) .
- Substituent Effects : Introduce electron-withdrawing (NO2, Cl) or donating (OCH3) groups on the benzotriazole ring .
- Biological Testing : Perform MIC assays against Candida spp. and parallel cytotoxicity screens (e.g., HEK293 cells) .
Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?
- Kinetic Studies : Use stopped-flow methods to determine inhibition type (competitive/non-competitive) and Ki values.
- ITC : Measure binding thermodynamics (ΔH, ΔS) to identify driving forces .
- X-ray Crystallography : Solve co-crystal structures at 1.8–2.2 Å resolution to visualize binding interactions .
- Mutagenesis : Target putative binding site residues (e.g., CYP51 Ala291) to confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
